2-(6-Methylpyridin-2-yl)acetamide
Description
2-(6-Methylpyridin-2-yl)acetamide is an acetamide derivative featuring a pyridine ring substituted with a methyl group at the 6-position and an acetamide moiety at the 2-position. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol. The compound’s synthesis typically involves coupling reactions between pyridine derivatives and acetamide precursors. For instance, describes the synthesis of related compounds like 2-amino-N-(6-methylpyridin-2-yl)acetamide via coupling ethyl glycinate with 2-amino-6-methylpyridine. Similarly, outlines the preparation of a structurally analogous compound, 2-((6-methylpyridin-2-yl)amino)-N-(4-sulfamoylphenyl)acetamide, using 6-methylpyridin-2-amine as a starting material. These methods highlight the versatility of pyridine-amine intermediates in constructing acetamide derivatives .
Properties
CAS No. |
51444-35-0 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H10N2O/c1-6-3-2-4-7(10-6)5-8(9)11/h2-4H,5H2,1H3,(H2,9,11) |
InChI Key |
VJWOVBIKJFPXNI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CC(=O)N |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
The pharmacological and physicochemical properties of pyridine-based acetamides are highly dependent on substituents at the pyridine’s 6-position. Key comparisons include:
- Methyl vs. Hydroxy : The methyl group in this compound increases lipophilicity compared to the hydroxy analog, which may enhance membrane permeability but reduce aqueous solubility .
- Methyl vs.
Functional Group Variations on the Acetamide Chain
The nature of the acetamide side chain also influences reactivity and bioactivity:
- Ester vs. Amide : Ethyl 2-(6-methylpyridin-2-yl)acetate ( ) is more reactive toward nucleophiles due to the ester group, making it a versatile intermediate for further derivatization .
Pharmacological Activity Comparisons
- Anti-cancer activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide exhibit potent cytotoxicity against cancer cell lines ( ). The methylpyridine moiety in this compound may confer similar interactions with biological targets .
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